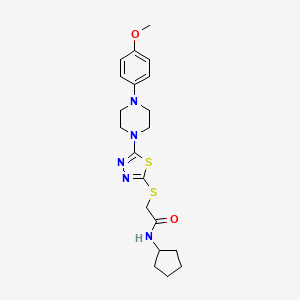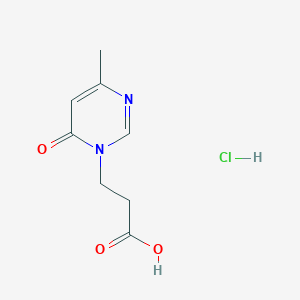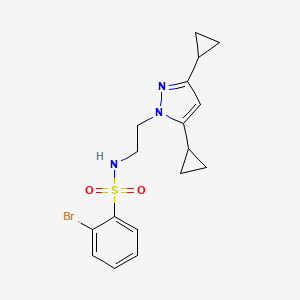
2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid, more commonly known as DMIPA, is a naturally occurring amino acid found in many plants and animals. It is an important component of cellular metabolism and is involved in many biochemical processes. DMIPA is an essential component of the metabolism of proteins, carbohydrates, and lipids, and is involved in energy production, signal transduction, and gene expression. It is also a key component of many enzymes and other proteins. DMIPA has been studied extensively and its role in health and disease has been the subject of numerous scientific research studies.
Scientific Research Applications
Dynamin GTPase Inhibitors : A focused library development of compounds related to 2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid confirmed the critical role of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase. This class of inhibitors has shown increased potency against dynamin I and II in vitro and in cells, and is the most active in-cell inhibitor of clathrin-mediated endocytosis reported to date (Gordon et al., 2013).
5-Lipoxygenase-Activating Protein Inhibitors : The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) has been developed as a potent and selective inhibitor of 5-lipoxygenase-activating protein, showing effectiveness in a murine model of allergen-induced asthma (Hutchinson et al., 2009).
Microbial Propionic Acid Production : Research on microbial fermentation for the production of propionic acid, which has applications in food, cosmetics, plastics, and pharmaceutical industries, involves studying the metabolic pathways and engineering strategies to enhance production and resistance to propionic acid (Gonzalez-Garcia et al., 2017).
Synthesis of Sex Pheromones : The synthesis of (2S,3S,7S)-3,7-dimethylpentadecan-2-yl Acetate and propionate, which are sex pheromones of pine sawflies, has been reported starting from compounds like (S)-malic acid. This research contributes to the understanding of the synthesis of biologically significant compounds (Huang et al., 2004).
Corrosion Inhibitors : Benzothiazole derivatives, including those with a structure similar to this compound, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic environments. This research is valuable in understanding the use of these compounds in protecting industrial materials (Hu et al., 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities, suggesting they may have good bioavailability .
Result of Action
Indole derivatives are known to have various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Action Environment
The biological activity of indole derivatives suggests they may be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOITVRYEADGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)





![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)


![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)